2-Fluoro-2'-iodobenzophenone

CAS No.: 890098-22-3

Cat. No.: VC2281799

Molecular Formula: C13H8FIO

Molecular Weight: 326.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 890098-22-3 |

|---|---|

| Molecular Formula | C13H8FIO |

| Molecular Weight | 326.1 g/mol |

| IUPAC Name | (2-fluorophenyl)-(2-iodophenyl)methanone |

| Standard InChI | InChI=1S/C13H8FIO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H |

| Standard InChI Key | WKPNTOKCAKWMEF-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2I)F |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2I)F |

Introduction

Structural Characteristics and Chemical Properties

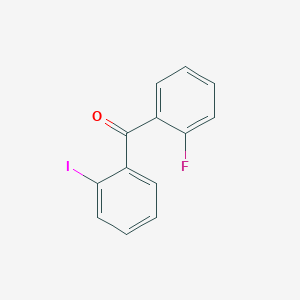

2-Fluoro-2'-iodobenzophenone is characterized by its distinctive molecular structure featuring two benzene rings connected by a carbonyl group, with specific halogen substitutions. The fluorine atom occupies the 2-position (ortho) of one phenyl ring while the iodine atom occupies the 2'-position (ortho) of the other phenyl ring, creating a non-planar conformation due to steric interactions between these substituents and the carbonyl group.

The compound's chemical identity and physical properties are summarized in the following comprehensive data table:

| Property | Value |

|---|---|

| CAS Number | 890098-22-3 |

| Molecular Formula | C₁₃H₈FIO |

| Molecular Weight | 326.1 g/mol |

| IUPAC Name | (2-fluorophenyl)-(2-iodophenyl)methanone |

| Standard InChI | InChI=1S/C13H8FIO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H |

| Standard InChIKey | WKPNTOKCAKWMEF-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2I)F |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2I)F |

| PubChem Compound ID | 24722819 |

The presence of both halogen atoms significantly influences the electronic distribution within the molecule. The fluorine atom, known for its high electronegativity, alters the electron density of the aromatic ring, while the iodine atom, being polarizable and a good leaving group, confers unique reactivity to the compound, particularly in coupling reactions.

Electronic and Steric Effects

The ortho-substitution pattern of both halogens creates distinctive electronic and steric effects that influence the compound's reactivity. Fluorine's strong electron-withdrawing nature through inductive effects alters the electrophilicity of the carbonyl carbon, while the bulky iodine atom introduces steric hindrance that affects the molecule's geometry. This combination of electronic and steric factors makes 2-Fluoro-2'-iodobenzophenone particularly interesting for specialized synthetic applications.

Physical State and Stability

Based on structural similarities to related benzophenone derivatives, 2-Fluoro-2'-iodobenzophenone is likely a crystalline solid at room temperature. The compound is expected to be relatively stable under normal laboratory conditions but may be sensitive to light and strong oxidizing or reducing agents due to the presence of the iodine atom and carbonyl functionality.

Synthesis Methodologies

Several synthetic approaches can be employed for the preparation of 2-Fluoro-2'-iodobenzophenone, each with specific advantages depending on the starting materials and desired scale.

Friedel-Crafts Acylation

One potential synthetic route involves Friedel-Crafts acylation, where 2-fluorobenzoyl chloride reacts with iodobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This approach requires careful control of reaction conditions to ensure regioselectivity of the acylation process.

Cross-Coupling Reactions

The preparation of 2-Fluoro-2'-iodobenzophenone may also involve palladium-catalyzed cross-coupling reactions. These synthetic methods allow for the construction of carbon-carbon bonds between aryl halides and other functional groups, providing a versatile approach to creating the benzophenone scaffold with specific halogen substitutions.

Selective Halogenation

Another viable approach is the selective halogenation of precursor benzophenones. This method typically involves direct iodination of 2-fluorobenzophenone using appropriate iodinating agents such as N-iodosuccinimide (NIS) under conditions that favor ortho-substitution on the non-fluorinated ring.

Applications in Organic Synthesis

The unique structural features of 2-Fluoro-2'-iodobenzophenone make it valuable for diverse applications in synthetic organic chemistry.

Pharmaceutical Intermediate

2-Fluoro-2'-iodobenzophenone serves as a versatile building block in the synthesis of pharmaceutical compounds. The presence of both fluorine and iodine atoms allows for selective functionalization through various reaction pathways, enabling the construction of complex molecular architectures found in drug candidates. Fluorinated compounds are particularly important in medicinal chemistry due to the unique properties that fluorine imparts, including enhanced metabolic stability and altered lipophilicity.

Cross-Coupling Substrate

The iodine functionality in 2-Fluoro-2'-iodobenzophenone makes it an excellent substrate for various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon bonds essential for the synthesis of complex organic molecules. The relative reactivity of aryl iodides in palladium-catalyzed couplings is generally higher compared to other aryl halides, making this compound particularly useful for selective transformations.

Functional Materials Development

Halogenated benzophenones have applications in the development of functional materials, including photosensitive polymers, liquid crystals, and specialty coatings. The specific electronic and structural properties of 2-Fluoro-2'-iodobenzophenone could potentially be exploited in these applications to achieve desired material characteristics.

Comparative Analysis with Related Compounds

A comparison of 2-Fluoro-2'-iodobenzophenone with structurally related compounds provides insights into structure-property relationships and potential applications.

Comparison with 4-Fluoro-2'-iodobenzophenone

4-Fluoro-2'-iodobenzophenone (CAS No.: 138504-31-1) is a positional isomer with the fluorine atom at the para position rather than the ortho position. Both compounds have identical molecular formulas (C₁₃H₈FIO) and similar molecular weights, but the different position of the fluorine atom significantly affects their physical properties and reactivity patterns . The para-fluorine substitution typically results in different electronic effects compared to ortho-substitution, which can influence the compound's behavior in various chemical transformations.

Comparison with 2-Chloro-4'-fluoro-5-iodobenzophenone

2-Chloro-4'-fluoro-5-iodobenzophenone (CAS No.: 915095-86-2) represents a trihalogenated benzophenone with a more complex substitution pattern. This compound has a higher molecular weight (360.55 g/mol) and likely exhibits different physical properties such as boiling point (414.6±40.0 °C at 760 mmHg) and density (1.8±0.1 g/cm³) . The presence of three different halogen atoms provides additional synthetic versatility but may also introduce complexity in terms of selectivity in chemical reactions.

Electronic and Reactivity Differences

The table below summarizes key differences between these structurally related compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| 2-Fluoro-2'-iodobenzophenone | 890098-22-3 | C₁₃H₈FIO | 326.1 | Ortho-fluorine, ortho-iodine |

| 4-Fluoro-2'-iodobenzophenone | 138504-31-1 | C₁₃H₈FIO | 326.1 | Para-fluorine, ortho-iodine |

| 2-Chloro-4'-fluoro-5-iodobenzophenone | 915095-86-2 | C₁₃H₇ClFIO | 360.55 | Ortho-chlorine, para-fluorine, meta-iodine |

These structural differences result in varying electronic distributions, dipole moments, and steric environments, which ultimately impact their chemical reactivity and physical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume